molecular formula C11H7F4N B12275298 Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-

Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-

Cat. No.: B12275298
M. Wt: 229.17 g/mol
InChI Key: RCLPAQYLRIVIDC-UHFFFAOYSA-N
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Description

Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- is a chemical compound that features a cyclopropane ring attached to a carbonitrile group, with a phenyl ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- typically involves the reaction of cyclopropanecarbonitrile with a fluorinated phenyl derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Cyclopropanecarbonitrile derivatives have been investigated for their potential as pharmaceutical agents. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs. Research indicates that compounds with similar structures exhibit activity against various biological targets, making them candidates for further development in medicinal chemistry.

Agrochemical Potential

The compound has shown promise as an agrochemical, particularly in the development of pesticides. Its structure allows for the modification of biological activity, which is critical in designing effective pest control agents. Studies have indicated that cyclopropanecarbonitriles can be tailored to target specific pests while minimizing environmental impact.

Case Study 1: Insecticidal Activity

Research conducted on related cyclopropanecarbonitrile compounds has demonstrated significant insecticidal properties. For instance, studies on the efficacy of these compounds against common agricultural pests showed promising results in terms of mortality rates and reduced pesticide resistance development. This suggests that cyclopropanecarbonitriles could play a vital role in integrated pest management strategies.

A comprehensive evaluation of cyclopropanecarbonitriles revealed their potential as inhibitors of certain enzymes involved in metabolic pathways of pests. This aligns with the need for novel mechanisms of action to combat resistance seen with traditional insecticides. The structure-activity relationship (SAR) studies highlighted how modifications to the fluorinated phenyl group could enhance activity against specific targets.

Mechanism of Action

The mechanism of action of Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarbonitrile,1-[2-fluoro-5-(trifluoromethyl)phenyl]
  • 1-Phenyl-1-cyclopropanecarbonitrile
  • 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile

Uniqueness

Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various applications .

Biological Activity

Cyclopropanecarbonitrile, 1-[2-fluoro-3-(trifluoromethyl)phenyl]- (CAS No. 1260874-03-0) is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural attributes, including the trifluoromethyl and fluoro substituents, suggest potential biological activities that warrant comprehensive investigation.

  • Molecular Formula : C11H7F4N
  • Molecular Weight : 229.17 g/mol
  • Synonyms : 1-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarbonitrile

Biological Activity Overview

Cyclopropanecarbonitrile derivatives have been studied for their biological activities, particularly their roles as potential inhibitors in various biochemical pathways. The presence of fluorinated groups often enhances lipophilicity and metabolic stability, making these compounds attractive for drug development.

Anticancer Activity

Research indicates that cyclopropanecarbonitrile derivatives exhibit anticancer properties. For instance, a study demonstrated that compounds with similar structures induced apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival. The specific mechanisms involved include:

  • Inhibition of cell cycle progression
  • Induction of oxidative stress leading to apoptosis
  • Targeting specific oncogenic pathways

Insecticidal Properties

The compound has also been evaluated for its insecticidal activity. A patent describes the use of cyclopropanecarbonitrile derivatives as effective agents against various pests, highlighting their potential application in agriculture. The biological activity is attributed to:

  • Neurotoxic effects on insects , disrupting normal nervous system function.
  • High selectivity , which minimizes impact on non-target species.

Study 1: Anticancer Efficacy

A recent study focused on the anticancer effects of cyclopropanecarbonitrile derivatives against breast cancer cells (MCF-7). The results showed a dose-dependent increase in cell death, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Concentration (µM)Cell Viability (%)
0100
1080
2050
5030

Study 2: Insecticidal Activity

Another investigation assessed the insecticidal properties of cyclopropanecarbonitrile against common agricultural pests. The results indicated effective mortality rates within 24 hours post-exposure.

Pest SpeciesMortality Rate (%)
Aphids95
Whiteflies90
Spider Mites85

Mechanistic Insights

The biological activities of cyclopropanecarbonitrile are largely attributed to its ability to interact with biological macromolecules. For example:

  • Receptor Binding : The trifluoromethyl group enhances binding affinity to certain receptors involved in signal transduction.
  • Metabolic Stability : The fluorinated structure increases resistance to metabolic degradation, prolonging the compound's action in biological systems.

Properties

Molecular Formula

C11H7F4N

Molecular Weight

229.17 g/mol

IUPAC Name

1-[2-fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H7F4N/c12-9-7(10(6-16)4-5-10)2-1-3-8(9)11(13,14)15/h1-3H,4-5H2

InChI Key

RCLPAQYLRIVIDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C(=CC=C2)C(F)(F)F)F

Origin of Product

United States

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